molecular formula C10H8N4O B3055479 4-Hydrazino[1]benzofuro[3,2-d]pyrimidine CAS No. 65024-00-2

4-Hydrazino[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B3055479
CAS No.: 65024-00-2
M. Wt: 200.2 g/mol
InChI Key: DMWZPKRPLIZDNL-UHFFFAOYSA-N
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Description

Contextualization of the Benzofuro[3,2-d]pyrimidine Scaffold in Medicinal Chemistry

The benzofuro[3,2-d]pyrimidine ring system is a fused heterocycle that has garnered considerable attention from medicinal chemists. This scaffold is an amalgamation of a benzofuran (B130515) ring and a pyrimidine (B1678525) ring. Benzofuran derivatives, both natural and synthetic, are known to exhibit a wide array of pharmacological properties. researchgate.net Similarly, the pyrimidine ring is a fundamental component of nucleobases in DNA and RNA and is a privileged structure in drug discovery, found in numerous approved drugs. juniperpublishers.com

The fusion of these two important heterocyclic systems results in a scaffold with a unique electronic and steric profile, making it a promising candidate for drug design. Research has demonstrated that derivatives of the benzofuro[3,2-d]pyrimidine scaffold possess a broad spectrum of biological activities. These activities are often modulated by the nature and position of substituents on the heterocyclic core. For instance, various synthetic derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netinformahealthcare.comtandfonline.com The exploration of this scaffold is driven by the potential to develop new drugs with improved efficacy and novel mechanisms of action.

Table 1: Reported Biological Activities of Benzofuro[3,2-d]pyrimidine Derivatives

Derivative TypeBiological ActivityReference
8-bromo-3-{[phenylmethylidene]amino} researchgate.netbenzofuro[3,2-d]pyrimidin-4(3H)-oneAntimicrobial, Antioxidant researchgate.net
2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidinesAntimicrobial (antibacterial, antifungal) researchgate.net
Various substituted benzofuro[3,2-d]pyrimidinesAntitumor (against HepG2, Bel-7402, HeLa cell lines) informahealthcare.comtandfonline.com
2,4-disubstituted benzofuro[3,2-d]pyrimidinesAnti-inflammatory, Antimicrobial researchgate.net

Significance of Hydrazino Substitutions in Heterocyclic Systems

The introduction of a hydrazino (-NHNH2) group into a heterocyclic system is a common and effective strategy in medicinal chemistry. nih.gov This functional group is highly valuable for several reasons. Firstly, the hydrazino moiety itself can be crucial for biological activity, acting as a pharmacophore that can form key hydrogen bonds with biological targets such as enzymes and receptors.

Secondly, the hydrazino group is a synthetically versatile handle that serves as a nucleophile, readily reacting with a variety of electrophiles, most notably carbonyl compounds like aldehydes and ketones, to form stable hydrazone derivatives (-NHN=CHR). nih.govresearchgate.net This reactivity allows for the straightforward generation of large libraries of compounds from a single hydrazino-substituted intermediate. These hydrazone derivatives have their own extensive and well-documented range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

Furthermore, the hydrazino group can be a precursor for the construction of additional fused heterocyclic rings. For example, it can undergo cyclization reactions to form triazole or triazine rings, leading to the creation of more complex polycyclic systems. researchgate.net This synthetic utility makes hydrazino-substituted heterocycles important building blocks in the quest for new bioactive molecules.

Table 2: Examples of Bioactive Hydrazino/Hydrazone-Containing Heterocycles

Heterocyclic SystemDerivative TypeBiological ActivityReference
Pyrazolo[3,4-d]pyrimidine4-Hydrazinyl derivativeAnticancer (EGFR inhibitor) nih.gov
BenzofuranBenzofuran-3-carbohydrazideAntitubercular nih.gov
Thiazole(4-phenylthiazol-2-yl)hydrazineAnti-Candida nih.gov
PyrimidinePyrimidinone hydrazidesAntibacterial researchgate.net
AcridineHydrazones derived from acridinesCytotoxic, Antiviral nih.gov

Historical and Current Research Perspectives on the Compound

Direct research focusing exclusively on the isolation and biological testing of 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine is not extensively documented in publicly available literature. Instead, its significance is primarily understood from its role as a key synthetic intermediate. Historically, the synthesis of such hydrazino derivatives is a well-established chemical transformation. Typically, it would be synthesized from a precursor like 4-chloro researchgate.netbenzofuro[3,2-d]pyrimidine through nucleophilic substitution with hydrazine (B178648) hydrate (B1144303). researchgate.net

Current research perspectives view 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine not as an end-product, but as a pivotal building block for creating novel series of benzofuro[3,2-d]pyrimidine derivatives. The research strategy involves:

Synthesis: Efficient and scalable synthesis of the 4-hydrazino intermediate.

Derivatization: Reaction of the hydrazino group with a diverse range of aldehydes and ketones to produce a library of Schiff bases (hydrazones). researchgate.net

Cyclization: Utilization of the hydrazino group to construct fused triazolo-benzofuro[3,2-d]pyrimidine systems, creating a new class of tetracyclic heterocycles.

Biological Screening: Evaluating these newly synthesized derivatives for a variety of biological activities, leveraging the known potential of the parent scaffold.

The scientific interest in this compound is therefore prospective, centered on its potential to unlock a wide chemical space for the discovery of new lead compounds in drug development programs targeting diseases such as cancer and microbial infections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1]benzofuro[3,2-d]pyrimidin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-14-10-9-8(12-5-13-10)6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWZPKRPLIZDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389629
Record name 4-hydrazino[1]benzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65024-00-2
Record name 4-hydrazino[1]benzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydrazino 1 Benzofuro 3,2 D Pyrimidine and Structural Analogues

Direct Synthesis of 4-Hydrazino Derivatives

The direct introduction of the hydrazino group onto a pre-formed benzofuro[3,2-d]pyrimidine core is a common and efficient strategy. This is typically achieved through nucleophilic substitution or by employing cyclization strategies that incorporate a hydrazine (B178648) moiety.

Nucleophilic Displacement Reactions for Hydrazino Incorporation

A prevalent method for the synthesis of 4-hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine involves the nucleophilic displacement of a suitable leaving group at the C4 position of the pyrimidine (B1678525) ring by hydrazine. The most common precursor for this reaction is the corresponding 4-chloro derivative.

The synthesis of 2-substituted-4-hydrazinobenzofuro[3,2-d]pyrimidines can be achieved through the nucleophilic displacement reaction of the corresponding 2-substituted-4-chlorobenzofuro[3,2-d]pyrimidines with hydrazine hydrate (B1144303) in a suitable solvent like methanol. researchgate.net This reaction proceeds by heating the 4-chloro derivative with hydrazine hydrate. tandfonline.com For instance, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine was synthesized by heating the corresponding 4-chloro derivative with hydrazine hydrate. nih.govsemanticscholar.org Similarly, the hydrazinolysis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under reflux conditions yields the 4-hydrazinyl derivative. nih.gov

This approach is widely applicable and allows for the late-stage introduction of the hydrazino group, which is advantageous when synthesizing a library of analogues with variations at other positions of the heterocyclic core.

Cyclization Strategies Involving Hydrazine Precursors

An alternative to nucleophilic substitution is the use of cyclization reactions where hydrazine or a hydrazine derivative is one of the reactants, leading directly to the formation of the pyrimidine ring with the hydrazino group in place or as a precursor that can be readily converted. For example, the synthesis of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine was achieved through the cyclocondensation of 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine. nih.gov

In a related methodology, the key starting material for pyrazolopyrimidine synthesis can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol (B145695). nih.gov The removal of a phthaloyl protecting group via hydrazinolysis in boiling ethanol can also expose a free amino group, which can then participate in subsequent synthetic steps. mdpi.com These cyclization strategies offer a convergent approach to the target molecule, often building the heterocyclic system in a single step from acyclic precursors.

Construction of the Benzofuro[3,2-d]pyrimidine Ring System

Aza-Wittig Reaction Approaches

The Aza-Wittig reaction is a versatile tool for the synthesis of nitrogen-containing heterocycles. In the context of benzofuro[3,2-d]pyrimidines, this reaction typically involves the reaction of an iminophosphorane with an isocyanate or other electrophiles to form a carbodiimide (B86325) intermediate, which then undergoes intramolecular cyclization.

For instance, benzofuro[3,2-d]pyrimidine derivatives can be prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates. These intermediates are then reacted with various nucleophiles to afford the desired products. researchgate.net This methodology has also been successfully applied to the synthesis of 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones. researchgate.net The key advantage of the Aza-Wittig reaction is the mild reaction conditions and the ability to introduce a diverse range of substituents onto the pyrimidine ring. tandfonline.com

Cascade [4+2] Annulation and Aromatization Protocols

Cascade reactions, which involve two or more transformations in a single synthetic operation, provide an efficient and atom-economical approach to complex molecules. A notable example is the synthesis of benzofuro[3,2-d]pyrimidin-2-amines through a one-pot cascade [4+2] annulation/aromatization reaction. nih.govresearchgate.net This reaction occurs between benzofuran-derived azadienes and N-Ts cyanamides under mild conditions. nih.govresearchgate.net The proposed mechanism involves the chemoselective participation of N-Ts cyanamides via carbodiimide anion intermediates. nih.govresearchgate.net

This strategy is a direct method for constructing the benzofuro[3,2-d]pyrimidine core with an amino group at the C2 position, which can be a useful handle for further functionalization. researchgate.net

Multi-component Reaction Paradigms

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity.

While a specific three-component reaction for 4-hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine is not detailed in the provided search results, the synthesis of structurally related furo[2,3-d]pyrimidines has been achieved through an environmentally benign, one-pot, three-component reaction. This reaction involves the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.gov Similarly, benzopyrano-pyrimidine derivatives have been synthesized via a three-component reaction of salicylaldehyde, malononitrile, and a secondary amine. mdpi.com These examples highlight the potential of MCRs for the efficient construction of the benzofuro[3,2-d]pyrimidine scaffold. The condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes also provides a direct route to 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines. researchgate.net

Post-Synthetic Modifications and Functionalization of 4-Hydrazinonih.govbenzofuro[3,2-d]pyrimidine

The 4-hydrazino nih.govbenzofuro[3,2-d]pyrimidine molecule serves as a versatile scaffold for further chemical modifications, allowing for the generation of a library of derivatives. Functionalization can be targeted at the reactive hydrazino moiety or at the core heterocyclic ring system.

Derivatization at the Hydrazino Moiety (e.g., Pyrazoline Ring Formation)

The hydrazino group (-NHNH₂) at the C4-position of the pyrimidine ring is a highly nucleophilic and reactive site, making it an ideal handle for derivatization. nih.gov It readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. nih.govnih.govmdpi.com This reaction is a straightforward method to introduce a wide variety of substituents onto the parent molecule. nih.gov

A particularly important transformation of the hydrazino group is its use in the synthesis of new heterocyclic rings. One of the most common methods involves the reaction with α,β-unsaturated carbonyl compounds, known as chalcones, to yield pyrazoline derivatives. thepharmajournal.comrdd.edu.iqdergipark.org.tr This cyclization reaction typically proceeds by an initial Michael addition of the terminal amino group of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. dergipark.org.tr This reaction provides a robust method for fusing a pyrazoline ring system to the benzofuropyrimidine core via the C4-position. nih.gov The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid such as acetic acid. dergipark.org.tr

Interactive Table: Representative Reactions of the Hydrazino Moiety
ReactantProduct TypeGeneral ConditionsSignificance
Aromatic Aldehydes / KetonesHydrazones (Schiff Bases)Reflux in ethanol, often with catalytic acid (e.g., acetic acid). tandfonline.comIntroduction of diverse aryl and alkyl substituents. nih.gov
Chalcones (α,β-Unsaturated Ketones)PyrazolinesReflux in ethanol or DMF, often with catalytic acid. nih.govdergipark.org.trFormation of a new, fused five-membered heterocyclic ring. rdd.edu.iq
β-Ketoesters (e.g., Ethyl acetoacetate)PyrazolonesReflux in ethanol, followed by thermal cyclization. researchgate.netSynthesis of pyrazolone-substituted derivatives.
AcetylacetonePyrazolesNeat reaction or reflux in a suitable solvent. researchgate.netDirect attachment of a pyrazole (B372694) ring.

Further Elaboration of the Benzofuro[3,2-d]pyrimidine Core

Beyond the hydrazino group, the core benzofuro[3,2-d]pyrimidine structure can also be functionalized. The synthetic strategy often involves starting with a precursor that has a good leaving group at a key position, which can then be displaced by various nucleophiles. A common precursor for derivatizing the 4-position is 4-chloro nih.govbenzofuro[3,2-d]pyrimidine. researchgate.net This chloro-derivative is typically synthesized from the corresponding 4-oxo(3H)-one by treatment with a chlorinating agent like phosphorus oxychloride. researchgate.net

The chlorine atom at the C4-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. For example, reaction of the 4-chloro derivative with hydrazine hydrate is the standard method for synthesizing the parent 4-hydrazino nih.govbenzofuro[3,2-d]pyrimidine. researchgate.net Similarly, reacting the 4-chloro precursor with various amines (aliphatic or aromatic), alcohols, or thiols can yield a diverse range of 4-substituted amino, alkoxy, or alkylthio derivatives, respectively. researchgate.net These substitutions allow for fine-tuning the electronic and steric properties of the molecule. Further modifications can also be envisioned on the benzofuran (B130515) portion of the molecule, although this often requires starting with an appropriately substituted benzofuran precursor before the pyrimidine ring is constructed. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Hydrazino 1 Benzofuro 3,2 D Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine derivatives, distinct signals corresponding to the aromatic protons of the benzofuran (B130515) and pyrimidine (B1678525) rings, as well as the protons of the hydrazino group, are observed.

The aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of the protons on the benzofuran moiety are dictated by their position and the electronic nature of any substituents. For instance, in a related thieno[3,2-d]pyrimidine (B1254671) derivative, the thiophene (B33073) protons appear as a pair of doublets, indicating their coupling. mdpi.com

The protons of the hydrazino (-NH-NH₂) group are particularly characteristic. They are exchangeable with deuterium (B1214612) and their signals can broaden or disappear upon addition of D₂O to the solvent. In a similar 1H-pyrazolo[3,4-d]pyrimidine derivative, the NH₂ and NH protons of the hydrazinyl group were observed as two distinct, exchangeable signals at approximately δ 4.73 and δ 9.89 ppm, respectively. nih.gov The pyrimidine proton often manifests as a sharp singlet in the downfield region. mdpi.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine Derivatives

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (Benzofuran)7.0 - 8.5MultipletChemical shifts depend on substitution pattern.
Aromatic (Pyrimidine)8.5 - 9.5SingletPosition can vary with substitution.
Hydrazino (-NH)9.5 - 12.0Broad SingletExchangeable with D₂O.
Hydrazino (-NH₂)4.5 - 6.0Broad SingletExchangeable with D₂O.

Data are generalized from spectra of related heterocyclic systems. mdpi.comnih.gov

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of a 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine derivative would display a series of signals corresponding to each unique carbon atom in the fused heterocyclic system and any substituents.

The carbon atoms of the aromatic benzofuran and pyrimidine rings are typically found in the δ 100-165 ppm range. mdpi.comnih.gov The carbons directly attached to heteroatoms (oxygen and nitrogen) are generally shifted further downfield. For example, studies on a 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine showed pyrimidine carbon signals at δ 163.3, 157.0, 154.8, and 154.2 ppm. mdpi.com The specific chemical shifts provide crucial information for assigning the carbons of the pyrimidine and benzofuran rings.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Aromatic C-H (Benzofuran)110 - 130Shifts influenced by proximity to heteroatoms.
Aromatic Quaternary (Benzofuran)145 - 160Includes carbons at the ring fusion.
Aromatic C-H (Pyrimidine)150 - 160Deshielded by adjacent nitrogen atoms.
Aromatic Quaternary (Pyrimidine)155 - 165Includes carbons attached to the hydrazino group and at ring fusions.

Data are generalized from spectra of related heterocyclic systems. mdpi.comnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine is characterized by absorption bands indicative of its key structural features.

The most prominent bands are associated with the N-H stretching vibrations of the hydrazino group, which typically appear as sharp or broad peaks in the 3100-3500 cm⁻¹ region. For a related hydrazinyl derivative, distinct stretching bands corresponding to NH₂ and NH were observed at 3444, 3352, and 3190 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the fused aromatic rings typically appear in the 1500-1650 cm⁻¹ region. mdpi.com The C-O-C stretching of the benzofuran ring would also produce a characteristic band, usually in the 1000-1250 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands for 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
Hydrazino (-NH₂)N-H Stretch3450 - 3300
Hydrazino (-NH)N-H Stretch3350 - 3150
Aromatic C-HC-H Stretch3100 - 3000
Pyrimidine RingC=N Stretch1620 - 1550
Aromatic RingsC=C Stretch1600 - 1450
Benzofuran RingC-O-C Stretch1250 - 1000

Data are based on characteristic frequencies for similar functional groups and derivatives. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which helps in determining its molecular formula, and offers structural information through the analysis of fragmentation patterns.

For 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine (C₁₀H₈N₄O), the expected monoisotopic mass is approximately 212.07 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

The fragmentation of the molecular ion under electron impact (EI) ionization can provide valuable structural clues. Common fragmentation pathways for such heterocyclic systems involve the loss of small, stable molecules or radicals. For the title compound, characteristic fragmentation could include the loss of the hydrazino group as an N₂H₃ radical, or cleavage of the pyrimidine ring. Studies on other pyrimidine derivatives have shown complex fragmentation pathways involving the successive loss of functional groups and decomposition of the heterocyclic rings. iosrjournals.orgresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While NMR, IR, and MS provide data on connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. mdpi.com

Although a specific crystal structure for 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine is not detailed in the provided sources, analysis of related pyrimidine derivatives reveals common structural motifs. nih.govmdpi.com These molecules are often nearly planar due to the fused aromatic ring system. A key feature in the crystal packing of hydrazino-substituted heterocycles is the formation of extensive intermolecular hydrogen bonding networks. The hydrazino group can act as both a hydrogen bond donor (from the N-H protons) and an acceptor (at the lone pairs of the nitrogen atoms), leading to the formation of dimers or extended chain-like structures in the crystal lattice. nih.govnih.gov These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Table 4: Example of Crystallographic Data for a Related Pyrazolo[3,4-d]pyrimidine Derivative

ParameterValue
Chemical FormulaC₆H₈N₆
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.086
b (Å)3.8756
c (Å)27.271
Key InteractionsN—H···N hydrogen bonds forming dimers and chains.

Data from the crystal structure of 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. nih.gov

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The unequivocal confirmation of the structure of 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine and its derivatives is achieved by integrating the data from multiple spectroscopic techniques. mdpi.comnih.govmdpi.com Each method provides a piece of the structural puzzle, and together they create a coherent and complete picture.

The process typically begins with mass spectrometry to determine the molecular formula. mdpi.com FT-IR spectroscopy then identifies the key functional groups, confirming the presence of the hydrazino moiety (N-H stretches) and the aromatic system (C=N, C=C stretches). Subsequently, ¹H and ¹³C NMR spectroscopy are used to elucidate the precise connectivity of the atoms, establishing the carbon-hydrogen framework and the relative positions of substituents. Finally, if suitable crystals can be grown, X-ray crystallography provides the ultimate proof of structure, revealing the exact spatial arrangement of atoms and the nature of intermolecular interactions in the solid state. mdpi.com This integrated approach ensures a comprehensive and accurate characterization of the target molecules.

Computational Chemistry and Theoretical Investigations of 4 Hydrazino 1 Benzofuro 3,2 D Pyrimidine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for studying the electronic structure of many-body systems. mdpi.com Its balance of accuracy and computational efficiency makes it particularly well-suited for the analysis of medium to large organic molecules, including heterocyclic compounds like pyrimidine (B1678525) derivatives. ijcce.ac.ir DFT calculations are instrumental in predicting a wide array of molecular properties, from optimized geometries and vibrational frequencies to the energies of frontier molecular orbitals and the distribution of electronic charge. researchgate.net These calculations provide a theoretical framework for understanding the intrinsic chemical behavior of molecules like 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface. For 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine, geometry optimization would reveal critical information about bond lengths, bond angles, and dihedral angles. Studies on analogous heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown that the fused ring systems are typically almost planar. nih.govnih.gov The hydrazino group, however, introduces conformational flexibility. Theoretical calculations can determine the most stable conformation, for instance, whether the hydrazino group is oriented in a specific direction relative to the fused rings. nih.gov This analysis is crucial as the molecular geometry dictates its steric and electronic properties, which in turn influence its reactivity and intermolecular interactions.

Table 1: Representative Bond Lengths in Related Heterocyclic Systems

Bond Type Typical Bond Length (Å)
C-N (in ring) 1.375 - 1.390
C=N (in ring) 1.332 - 1.348
N-N (hydrazine) 1.37 - 1.42
C-O (furan) ~1.37

Note: Data is generalized from studies on similar pyrimidine and pyrazole (B372694) structures and does not represent specific calculated values for 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability and reactivity. mdpi.com A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as electrons can be more easily excited to a higher energy level. mdpi.comirjweb.com Conversely, a large energy gap indicates high stability and lower reactivity. irjweb.com DFT calculations are routinely used to determine these orbital energies and predict the molecule's electronic behavior. irjweb.com

Table 2: Example FMO Data for a Pyrimidine Derivative (Illustrative)

Parameter Energy (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

Note: This data is for N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, a related heterocyclic system, and is provided for illustrative purposes. irjweb.com

From these energies, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / 2η

These parameters provide quantitative measures of the molecule's stability and reactivity. mdpi.comirjweb.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular bonding, and intermolecular interactions. It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which is key to understanding molecular stability. researchgate.net For 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine, NBO analysis would quantify the charge on each atom, revealing the most electropositive and electronegative centers.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values on the electron density surface. wolfram.com

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen. uni-muenchen.deresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the hydrazino group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net The hydrogen atoms of the hydrazino group would likely exhibit positive potential (blue), making them potential hydrogen bond donors.

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure of local reactivity at specific atomic sites. researchgate.net Derived from DFT, these functions describe how the electron density at a particular point in the molecule changes with the addition or removal of an electron. This allows for the prediction of the most likely sites for different types of chemical attack:

Nucleophilic attack (f+): Indicates the site most likely to accept an electron.

Electrophilic attack (f-): Indicates the site most likely to donate an electron.

Radical attack (f0): Indicates the site most susceptible to radical reactions.

By calculating these values for each atom in 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine, one could precisely rank the reactivity of the different nitrogen and carbon atoms, providing detailed insight into the molecule's regioselectivity.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathway. researchgate.net For reactions involving 4-Hydrazino researchgate.netbenzofuro[3,2-d]pyrimidine, such as its synthesis or subsequent derivatization, DFT calculations can be used to compare different plausible mechanisms.

For example, when reacting the hydrazino group with an electrophile, several nitrogen atoms could potentially react. DFT can model the transition state for each possible reaction pathway. The pathway with the lowest activation energy is considered the most kinetically favorable, thus predicting the reaction's regioselectivity. Such studies have been successfully applied to pyrazolo[3,4-d]pyrimidine systems to determine that one reaction route is more likely than another based on calculated energy barriers. researchgate.net This predictive capability is crucial for designing efficient and selective synthetic routes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Molecular docking simulations have been instrumental in elucidating the potential binding modes of hydrazino-fused pyrimidine derivatives with various macromolecular targets, which are often implicated in cancer pathways. These studies provide insights into the interactions at a molecular level, guiding the rational design of more potent and selective inhibitors.

One key area of investigation has been the docking of these compounds into the ATP-binding sites of protein kinases. For instance, derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been docked against tyrosine kinase and cyclin-dependent kinase 2 (CDK2). In a study, the crystal structures of these kinases were prepared for docking by energy minimization and removal of water molecules from the binding pocket. A grid box was then generated around the active site of the co-crystallized ligand to define the docking search space. The results indicated that these compounds could potentially exhibit significant binding affinities, with docking scores comparable to standard drugs like doxorubicin. orientjchem.org

Similarly, pyrazolo-pyrimidinone derivatives, which share structural similarities with 4-hydrazino orientjchem.orgbenzofuro[3,2-d]pyrimidine, have been docked into the erlotinib (B232) binding site of the Epidermal Growth Factor Receptor (EGFR). These simulations suggested a high binding affinity for EGFR, which is a crucial target in cancer therapy. nih.gov The predicted binding modes from these studies often show the pyrimidine core occupying the adenine (B156593) binding region of the ATP-binding site. nih.gov

The following table summarizes the macromolecular targets and the corresponding docking scores for related hydrazino-pyrimidine compounds:

Compound ClassMacromolecular TargetPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Pyrazolo[1,5-a]pyrimidine (5c)Tyrosine Kinase2SRC-7.192Doxorubicin-8.814
Pyrazolo[1,5-a]pyrimidine (5h)Cyclin-dependent kinase 2 (CDK2)7QHL-7.04Pemetrexed-7.646
Pyrazolo-pyrimidinones (5a, 5e, 5g, 5h)Epidermal Growth Factor Receptor (EGFR)1M17High Binding Affinity PredictedErlotinibNot specified

This table is generated based on data from related pyrimidine compounds as a predictive model for 4-Hydrazino orientjchem.orgbenzofuro[3,2-d]pyrimidine.

A critical aspect of molecular docking is the identification of specific amino acid residues within the active site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stability of the ligand-protein complex.

For pyrimidine-based inhibitors, interactions with the hinge region of the kinase domain are particularly important. The pyrimidine scaffold often forms one or more hydrogen bonds with the backbone of amino acid residues in this region. For example, in the docking of pyrazolo[1,5-a]pyrimidines into the active site of tyrosine kinase, specific hydrogen bonding and hydrophobic interactions with key amino acid residues were observed. orientjchem.org

In the case of EGFR inhibitors, interactions with residues such as Cys797 (in the case of covalent inhibitors) and the gatekeeper residue (e.g., Thr790) are of significant interest. For non-covalent inhibitors, hydrogen bonds with residues like Met793 in the hinge region are often predicted. While specific studies on 4-hydrazino orientjchem.orgbenzofuro[3,2-d]pyrimidine are not available, the general binding modes of related pyrimidine derivatives in the EGFR active site provide a valuable template for understanding its potential interactions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods extend this by considering the three-dimensional properties of the molecules.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. A series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which are structurally analogous to the benzofuro counterpart, were subjected to CoMFA to understand their structure-activity relationships as potential antitumor agents. nih.gov

In a typical CoMFA study, the molecules are aligned, and their steric and electrostatic fields are calculated at various grid points. These field values are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that predicts the biological activity. The resulting CoMFA model is often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic properties would be expected to increase or decrease the activity. For the thieno[3,2-d]pyrimidine (B1254671) derivatives, a CoMFA model with good statistical significance (q² = 0.436, r² = 0.937) was established. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.

For the same series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, a CoMSIA model was also developed. This model showed better predictive ability than the CoMFA model, with a cross-validated r² (q²) of 0.706 and a non-cross-validated r² of 0.947. nih.gov The CoMSIA contour maps provide valuable insights for the rational design of new derivatives with improved potency. For example, the maps might indicate that a bulky, electropositive group at a certain position would be beneficial for activity.

The following table summarizes the statistical parameters of the CoMFA and CoMSIA models for the related thieno[3,2-d]pyrimidine derivatives:

3D-QSAR MethodCross-validated r² (q²)Non-cross-validated r²
CoMFA0.4360.937
CoMSIA0.7060.947

This table is based on data for 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives and is indicative of the methodologies applicable to 4-Hydrazino orientjchem.orgbenzofuro[3,2-d]pyrimidine.

Pharmacophore modeling is a powerful tool in ligand-based drug design, where a set of active molecules is used to identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds with the desired activity.

For classes of compounds like pyrimidine derivatives, a pharmacophore model might consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in the design of HER2-tyrosine kinase inhibitors, pharmacophore modeling has been used to identify key features for potent activity. researchgate.net While a specific pharmacophore model for 4-hydrazino orientjchem.orgbenzofuro[3,2-d]pyrimidine has not been reported, the general approach would involve aligning a set of active analogs and identifying the common chemical features that are essential for their interaction with the target receptor. This model can then guide the design of new molecules with optimized features for enhanced biological activity.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational flexibility and dynamic interactions of molecules over time. While specific MD simulation studies exclusively focused on 4-Hydrazino informahealthcare.combenzofuro[3,2-d]pyrimidine are not extensively documented in publicly available literature, insights into its probable dynamic behavior can be extrapolated from computational studies on structurally related fused pyrimidine systems, such as furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives. These studies, often conducted to understand ligand-receptor interactions, provide a framework for hypothesizing the intrinsic dynamic properties of the 4-hydrazino substituted compound.

MD simulations of derivatives of the closely related furo[2,3-d]pyrimidine scaffold have been employed to explore their binding stability within protein active sites. rsc.org In a typical simulation protocol, the system, comprising the ligand, the receptor (if applicable), and a solvent environment (usually water), is subjected to a set of physical laws governing the motion of atoms. The trajectory of these atoms over a simulation period, often in the nanosecond to microsecond range, reveals the conformational landscape of the molecule.

For a molecule like 4-Hydrazino informahealthcare.combenzofuro[3,2-d]pyrimidine, key areas of conformational flexibility would be the rotation around the C-N bond connecting the hydrazino group to the pyrimidine ring and the internal rotations within the hydrazino group itself. The planarity of the benzofuro[3,2-d]pyrimidine core is expected to be largely rigid, providing a stable scaffold.

Key Parameters in Molecular Dynamics Simulations of Related Systems

ParameterTypical Value/MethodPurpose
Force Field AMBER, GROMOS, CHARMMDefines the potential energy function of the system, governing atomic interactions.
Solvent Model TIP3P, SPC/EExplicitly models the solvent (water) to simulate physiological conditions.
Simulation Time 100 ns - 1 µsDuration of the simulation to capture relevant molecular motions.
Temperature 300 KSimulates physiological temperature.
Pressure 1 atmSimulates physiological pressure.
Analysis Metrics RMSD, RMSF, Hydrogen BondsQuantifies conformational stability, atomic fluctuations, and specific interactions.

This table is generated based on typical parameters used in MD simulations of heterocyclic compounds and their protein complexes.

Detailed Research Findings from Analogous Systems:

Studies on furo[2,3-d]pyrimidine derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes. rsc.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD profile over time suggests that the complex has reached equilibrium and the ligand maintains a consistent binding mode. For 4-Hydrazino informahealthcare.combenzofuro[3,2-d]pyrimidine, MD simulations in an aqueous environment would likely show low RMSD values for the core benzofuro[3,2-d]pyrimidine structure, indicating its rigidity.

The root-mean-square fluctuation (RMSF) is another critical metric that highlights the flexibility of different parts of a molecule. In the case of 4-Hydrazino informahealthcare.combenzofuro[3,2-d]pyrimidine, the atoms of the fused ring system would be expected to exhibit low RMSF values, while the atoms of the terminal amino group of the hydrazino moiety would likely show higher RMSF values, indicating greater mobility.

Dynamic interactions, particularly hydrogen bonding, play a crucial role in the behavior of molecules in a biological context. The hydrazino group of 4-Hydrazino informahealthcare.combenzofuro[3,2-d]pyrimidine has both hydrogen bond donor and acceptor capabilities. MD simulations can track the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules or, in a biological system, with amino acid residues of a target protein. The persistence of specific hydrogen bonds over the simulation time can signify their importance in stabilizing particular conformations or binding modes.

In research involving a series of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives, molecular dynamics simulations were performed on a docked complex of a derivative with a receptor tyrosine kinase to ascertain the stability of the binding mode. informahealthcare.comresearchgate.net Such studies typically involve assigning partial charges to the ligand atoms and using a force field like AMBER to describe the atomic interactions. The system is then solvated in a water box and subjected to energy minimization and equilibration before the production MD run. The analysis of the trajectory from these simulations provides insights into the stability of the ligand's orientation and its interactions within the binding pocket.

While direct experimental or extensive simulation data for 4-Hydrazino informahealthcare.combenzofuro[3,2-d]pyrimidine is limited, the computational methodologies applied to its structural analogs provide a robust blueprint for future in silico investigations. Such studies would be invaluable in elucidating its conformational preferences, dynamic behavior in different environments, and its potential interactions with biological macromolecules.

Interactive Data Table: Predicted Conformational Flexibility

Molecular RegionPredicted FlexibilityRationale
Benzofuran (B130515) Ring LowFused aromatic ring system with high rigidity.
Pyrimidine Ring LowFused aromatic ring system, part of the rigid core.
Hydrazino Linker (C-N bond) Moderate to HighSingle bond allowing for significant rotational freedom.
Terminal Amino Group (-NH2) HighUnhindered terminal group with high mobility.

This table is based on general principles of conformational analysis of small organic molecules.

Molecular Mechanisms and Biological Interactions of Benzofuro 3,2 D Pyrimidine Scaffolds

Enzyme Inhibition and Pathway Modulation

Derivatives based on the benzofuro[3,2-d]pyrimidine scaffold and its bioisosteres (such as furo- and thieno-analogs) have been investigated for their ability to inhibit a range of protein kinases and other enzymes critical to cell signaling. The following sections detail the interactions of these compounds with specific enzymes and pathways.

Phosphoinositide 3-Kinase (PI3K) Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. While direct studies on benzofuro[3,2-d]pyrimidine derivatives are limited, research on closely related scaffolds demonstrates potent inhibitory activity against this pathway.

A series of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives, a structurally similar scaffold, were designed as dual inhibitors of Bruton's tyrosine kinase (Btk) and PI3Kδ. nih.gov Compound 16b from this series demonstrated significant inhibitory activity against PI3Kδ with a half-maximal inhibitory concentration (IC50) of 275 nM. nih.gov

Furthermore, derivatives of the bioisosteric furo[2,3-d]pyrimidine (B11772683) scaffold have been identified as potent dual PI3K/AKT inhibitors. rsc.orgnih.gov One such compound, 10b , exhibited strong enzymatic inhibition against PI3Kα and PI3Kβ with IC50 values of 0.175 µM and 0.071 µM, respectively. rsc.orgnih.gov This compound also effectively inhibited the downstream effector AKT1 with an IC50 of 0.411 µM, showcasing the potential of this general fused-ring system to modulate the entire pathway. rsc.orgnih.gov

Table 1: Inhibitory Activity of Benzofuro[3,2-d]pyrimidine-Related Scaffolds against PI3K Pathway Kinases
CompoundScaffoldTargetIC50 (nM)Reference
16bBenzofuro[3,2-b]pyridin-2(1H)-onePI3Kδ275 nih.gov
10bFuro[2,3-d]pyrimidinePI3Kα175 rsc.orgnih.gov
PI3Kβ71 rsc.orgnih.gov

Mitogen-activated Protein Kinase (MNK1)

The Mitogen-activated Protein Kinase (MAPK)-interacting kinases, MNK1 and MNK2, are key players in the regulation of mRNA translation through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Inhibition of MNKs is a therapeutic strategy for certain cancers. Research into fused pyrimidine (B1678525) systems has identified potent MNK inhibitors.

Specifically, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were designed and evaluated for their inhibitory activity against MNKs. nih.gov Compound MNK-7g from this series was identified as a potent inhibitor of both MNK1 and MNK2, demonstrating the suitability of the thieno-analogue of the benzofuro[3,2-d]pyrimidine scaffold for targeting these kinases. nih.gov This compound was found to form a key ionic bond with an aspartate residue (Asp226) in the MNK2 active site, highlighting a specific mode of interaction. nih.gov

Protein Kinase C (PKC) Isoforms (e.g., CaPkc1)

Protein Kinase C (PKC) enzymes are involved in various cellular processes, including signal transduction related to cell proliferation, differentiation, and apoptosis. In the context of fungal pathogens, Pkc1 is essential for cell wall integrity.

Inspired by the natural PKC inhibitor cercosporamide, a series of benzofuro[3,2-d]pyrimidine derivatives were synthesized and evaluated as potential inhibitors of Candida albicans Pkc1 (CaPkc1). nih.gov The research was aimed at developing agents that could restore the susceptibility of drug-resistant fungal strains to conventional therapies. A co-administration assay involving the benzofuropyrimidinedione derivative 23 and the antifungal drug fluconazole (B54011) demonstrated a synergistic effect in inhibiting the growth of a resistant Candida albicans strain, confirming that the benzofuro[3,2-d]pyrimidine scaffold can effectively modulate the PKC pathway in this organism. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. As such, it is a major target for cancer therapy.

While direct studies on benzofuro[3,2-d]pyrimidine derivatives are not widely reported, related scaffolds have shown potent activity. A series of benzofuran (B130515) chalcone (B49325) and thiopyrimidine derivatives were designed to target VEGFR-2. rsc.org The chalcone derivative 6d demonstrated exceptionally high inhibitory activity against VEGFR-2, with an IC50 value of 1.0 nM, which was more potent than the reference drug Sorafenib (IC50 = 2.0 nM). rsc.org

Furthermore, extensive research on the closely related furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores has yielded highly potent VEGFR-2 inhibitors. nih.govresearchgate.net Several thieno[2,3-d]pyrimidine compounds, including 21b , 21c , and 21e , exhibited IC50 values in the low nanomolar range (33.4, 47.0, and 21 nM, respectively). nih.govresearchgate.net Additionally, a study on multi-targeted pyrrolo[2,3-d]pyrimidine derivatives, which included a benzohydrazide (B10538) moiety, identified compound 5k as a potent inhibitor of VEGFR2 with an IC50 of 40 nM. mdpi.com

Table 2: Inhibitory Activity of Benzofuro[3,2-d]pyrimidine-Related Scaffolds against VEGFR-2
CompoundScaffoldTargetIC50 (nM)Reference
6dBenzofuran ChalconeVEGFR-21.0 rsc.org
21bThieno[2,3-d]pyrimidineVEGFR-233.4 nih.govresearchgate.net
21cThieno[2,3-d]pyrimidineVEGFR-247.0 nih.govresearchgate.net
21eThieno[2,3-d]pyrimidineVEGFR-221 nih.govresearchgate.net
5kPyrrolo[2,3-d]pyrimidineVEGFR240 mdpi.com

Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is an enzyme central to DNA repair, particularly in the base excision repair pathway. Inhibiting PARP-1 in cancers with existing DNA repair deficiencies (like BRCA mutations) can lead to synthetic lethality and cell death, making it an important oncology target.

A series of novel PARP-1 inhibitors were designed using a benzofuran[3,2-d]pyrimidine-4(3H)-one framework. By introducing thiosemicarbazone analogs onto this scaffold, researchers developed compounds with potent inhibitory activity. Two compounds, 19b and 19c , were particularly effective, with IC50 values against the PARP-1 enzyme of 0.026 µM and 0.031 µM, respectively. Notably, compound 19c was found to be more potent and selective against PARP-1 than the approved drug Olaparib.

Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-established therapeutic target.

Research on a regioisomer of the target scaffold, benzofuro[2,3-d]pyrimidine , has yielded potent EGFR inhibitors. nih.gov A series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines were synthesized from the renewable biomass shikimic acid. nih.gov Compound 5h from this series displayed a highly potent inhibitory effect against EGFR tyrosine kinase with an IC50 of 1.7 nM. nih.gov This demonstrates that the benzofuran fused pyrimidine core is well-suited for interaction with the ATP-binding site of EGFR. Additionally, the pyrrolo[2,3-d]pyrimidine-based compound 5k , featuring a benzohydrazide side chain, also showed potent EGFR inhibition with an IC50 of 89 nM. mdpi.com

Table 3: Inhibitory Activity of Benzofuro[3,2-d]pyrimidine-Related Scaffolds against EGFR
CompoundScaffoldTargetIC50 (nM)Reference
5hBenzofuro[2,3-d]pyrimidineEGFR1.7 nih.gov
5kPyrrolo[2,3-d]pyrimidineEGFR89 mdpi.com

Cyclin-Dependent Kinases (CDKs)

The progression of the cell cycle is meticulously regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory cyclin subunits. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. Fused pyrimidine systems, including the benzofuro[3,2-d]pyrimidine scaffold, have been extensively investigated as CDK inhibitors. nih.gov

Research into related heterocyclic structures has provided a strong rationale for the CDK-inhibitory potential of this class of compounds. For instance, pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of Cdk4, with the most active analogues exhibiting IC50 values as low as 0.004 µM. researchgate.net Similarly, novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues were specifically designed and evaluated as CDK4 inhibitors. nih.gov Further studies have identified various pyrrolo[2,3-d]pyrimidine derivatives with strong inhibitory activity against CDK9. nih.gov

While direct inhibitory data on 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine is specific, the broader class of benzofuran and fused pyrimidine derivatives has demonstrated significant activity. Hybrid structures incorporating benzofuran and piperazine (B1678402) have yielded potent type II inhibitors of CDK2, with IC50 values in the nanomolar range. nih.gov This collective evidence underscores the potential of the benzofuro[3,2-d]pyrimidine scaffold to effectively target the ATP-binding pocket of various CDKs, thereby disrupting cell cycle progression in cancer cells.

Compound ClassTarget KinaseReported Activity (IC50)Reference
Pyrido[2,3-d]pyrimidin-7-onesCdk40.004 µM researchgate.net
Benzofuran-Piperazine Hybrids (e.g., Compound 9h)CDK240.91 nM nih.gov
Benzofuran-Piperazine Hybrids (e.g., Compound 11d)CDK241.70 nM nih.gov
Pyrrolo[2,3-d]pyrimidine-Endoperoxide Hybrids (e.g., Compound E2)CDK6/Cyclin D36.1 nM rsc.org

Cellular Response and Regulation Mechanisms

The interaction of benzofuro[3,2-d]pyrimidine derivatives with molecular targets like CDKs translates into profound effects on cellular behavior, including the inhibition of growth, induction of cell cycle arrest, and promotion of programmed cell death.

Modulation of Cell Proliferation and Growth Pathways

A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Benzofuro[3,2-d]pyrimidine derivatives have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. In one study, a series of newly synthesized benzofuro[3,2-d]pyrimidines were screened for their antitumor effects against liver (HepG2, Bel-7402) and cervical (HeLa) cancer cells. tandfonline.com Another investigation reported the in vitro screening of different benzofuran[3,2-d]pyrimidine compounds against human lung cancer (A549) and leukemia (K562) cell lines. asianpubs.orgresearchgate.net These studies consistently show that modifications to the core scaffold can yield compounds with potent growth-inhibitory activity, often in the low micromolar to nanomolar range.

Compound ID/ClassCell LineCancer TypeActivity (IC50)Reference
Furo[2,3-d]pyrimidine 4aHepG2Liver Cancer0.70 µM tandfonline.com
Benzofuran Lignan (B3055560) (Benfur)JurkatT-cell Leukemia~80 nM nih.gov
Pyrrolo[2,3-d]pyrimidine-Endoperoxide Hybrid E2MCF-7Breast Cancer2.16 µM rsc.org
Pyrrolo[2,3-d]pyrimidine-Endoperoxide Hybrid E2T47DBreast Cancer0.42 µM rsc.org

Induction of Cell Cycle Arrest

By inhibiting CDKs, benzofuro[3,2-d]pyrimidine scaffolds and related compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing. A novel synthetic benzofuran lignan derivative, for example, was shown to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle at concentrations as low as 100 nM. nih.gov This G2/M arrest is a common mechanism for antimitotic agents. nih.gov In contrast, compounds designed to be selective Cdk4 inhibitors, such as certain pyrido[2,3-d]pyrimidin-7-ones, were found to block cancer cells in the G1 phase. researchgate.net This ability to induce cell cycle arrest is a critical mechanism contributing to the anti-proliferative effects of this compound class.

Influence on Cellular Invasion and Migration Processes

The metastatic spread of cancer to distant organs is the primary cause of mortality and depends on the ability of cancer cells to migrate and invade surrounding tissues. nih.gov The assessment of a compound's effect on these processes is crucial for evaluating its potential to combat metastasis. Standard methodologies for this include the wound healing assay and the transwell migration assay, also known as the Boyden chamber assay. researchgate.netnih.gov In a transwell assay, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. innoprot.com Research has shown that a potent benzofuro[3,2-d]pyrimidine derivative, compound 8i, can significantly inhibit the migration and invasion of HepG2 liver cancer cells in a transwell migration assay, highlighting the potential of this scaffold to interfere with metastatic processes. researchgate.net

Promotion of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer therapies work by inducing apoptosis. Benzofuro[3,2-d]pyrimidine derivatives have been shown to be effective inducers of apoptosis. In a study involving HepG2 cells, selected compounds from this class displayed a significant, concentration-dependent increase in apoptosis. researchgate.net One particularly effective derivative, 7h, led to a 79-fold increase in the population of late apoptotic cells compared to an untreated control group. researchgate.net The induction of apoptosis by the benzofuran lignan derivative "Benfur" was also confirmed in Jurkat T-cells. nih.gov Mechanistic studies on related furo[2,3-d]pyrimidine hybrids have further confirmed that their anticancer activity is mediated through the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov

Other Investigated Molecular Interactions

The therapeutic utility of the benzofuro[3,2-d]pyrimidine scaffold is not limited to CDK inhibition. Evidence suggests that these compounds can function as multi-targeted agents, engaging with other critical cancer-related signaling pathways. For example, kinase activity assays revealed that compound 8i, a benzofuro[3,2-d]pyrimidine derivative, exhibits inhibitory effects on several other kinases, including RON, ABL, and GSK3α, with inhibition rates of 20-40% at a 1 µM concentration. researchgate.net

Furthermore, investigations into structurally similar fused pyrimidine cores have revealed a broader spectrum of activity. Certain furo[2,3-d]pyrimidine derivatives have demonstrated inhibitory effects against receptor tyrosine kinases such as EGFR, VEGFR-2, and PDGFR-β. researchgate.net Other studies have explored thieno[2,3-d]pyrimidines as c-Met inhibitors and pyrrolo[3,2-d]pyrimidines as agents targeting mitochondrial one-carbon metabolism, a pathway essential for generating the building blocks required for rapid cell proliferation. researchgate.netnih.gov This multi-targeting capability may contribute to a more robust and durable antitumor response.

Adenosine (B11128) Receptor (e.g., A2A AR) Binding and Antagonism

While direct studies on 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine as an adenosine receptor antagonist are not extensively documented, the structural characteristics of the benzofuro[3,2-d]pyrimidine core suggest a strong potential for such activity. This is inferred from research on structurally analogous fused pyrimidine systems, such as thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which have been identified as potent antagonists of the adenosine A2A receptor (A2AAR). nih.govnih.gov

The adenosine A2A receptor, a G-protein coupled receptor, is a key regulator of various physiological processes and is a significant target in the treatment of conditions like Parkinson's disease. wikipedia.org The antagonism of this receptor by small molecules often involves the mimicry of the endogenous ligand adenosine. The fused heterocyclic system of benzofuro[3,2-d]pyrimidine is bioisosteric to the purine (B94841) core of adenosine, providing a foundational scaffold for receptor binding.

The general structure-activity relationship (SAR) for fused pyrimidine-based A2AAR antagonists highlights the importance of specific substitutions on the core scaffold. For instance, in the thieno[3,2-d]pyrimidine (B1254671) series, the introduction of aryl or heteroaryl groups at certain positions has been shown to be crucial for high-affinity binding. nih.gov It is hypothesized that the benzofuro[3,2-d]pyrimidine scaffold can similarly be decorated with appropriate substituents to achieve potent and selective A2AAR antagonism. The hydrazino group in 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine offers a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize receptor interaction.

Table 1: Comparison of Fused Pyrimidine Scaffolds as Adenosine Receptor Antagonists

Scaffold Reported Activity Key Structural Features for Activity Reference
Thieno[3,2-d]pyrimidine Adenosine A2A Receptor Antagonist Aryl or heteroaryl substitutions nih.gov
Pyrazolo[3,4-d]pyrimidine Adenosine A2A Receptor Antagonist Specific substitution patterns on the pyrazole (B372694) and pyrimidine rings nih.gov
Benzofuro[3,2-d]pyrimidine Hypothesized Adenosine A2A Receptor Antagonist Bioisosteric to purine core, amenable to substitutions -

Role in Electron Transport Processes and Bio-electronic Applications

The potential involvement of 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine in electron transport processes is an area of speculative interest, primarily due to the electron-rich nature of the fused heterocyclic system. Such aromatic systems can, in principle, participate in electron transfer reactions, which are fundamental to many biological processes, including cellular respiration.

However, there is currently a lack of direct experimental evidence linking the benzofuro[3,2-d]pyrimidine scaffold to the mitochondrial electron transport chain or other biological electron transfer systems. While some studies have explored the impact of inhibiting the electron transport chain on purine metabolism, a direct role for purine-like molecules such as 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine in facilitating or inhibiting electron flow has not been established.

From a materials science perspective, the planar and aromatic nature of the benzofuro[3,2-d]pyrimidine core suggests that it could be investigated for applications in bio-electronics. Organic molecules with extended π-systems are often explored as organic semiconductors. The ability to functionalize the scaffold, for example through the hydrazino group, could allow for the tuning of its electronic properties and its integration into bio-electronic devices. This remains a hypothetical application that would require significant future research to validate.

Inhibition of Advanced Glycation End Product (AGE) Formation

A more mechanistically plausible role for 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine is in the inhibition of the formation of advanced glycation end products (AGEs). AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.gov

The formation of AGEs proceeds through a series of reactions, including the formation of reactive carbonyl species (RCS) such as glyoxal, methylglyoxal, and 3-deoxyglucosone. A key strategy for inhibiting AGE formation is the trapping of these reactive carbonyl intermediates. researchgate.net

The hydrazino group (-NHNH2) is a potent nucleophile and is well-known for its ability to react with carbonyl compounds to form stable hydrazones. It is therefore highly probable that the hydrazino moiety of 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine can act as a scavenger of the dicarbonyl intermediates that are precursors to AGEs. This proposed mechanism is analogous to that of other known AGE inhibitors that possess a hydrazide or a similar nucleophilic group.

Proposed Mechanism of AGE Inhibition:

Generation of Reactive Carbonyl Species (RCS): In the course of the Maillard reaction, sugars degrade to form highly reactive dicarbonyl compounds.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazino group in 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine can launch a nucleophilic attack on one of the carbonyl carbons of the RCS.

Formation of a Stable Adduct: This reaction would lead to the formation of a stable, non-toxic adduct, thereby sequestering the RCS and preventing it from cross-linking with proteins to form AGEs.

This proposed anti-glycation activity is a compelling area for future investigation and could position 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine and its derivatives as potential therapeutic agents for preventing or mitigating the complications associated with AGE accumulation.

Table 2: Potential Mechanisms of Action of 4-Hydrazino asianpubs.orgbenzofuro[3,2-d]pyrimidine

Biological Interaction Proposed Molecular Mechanism Key Functional Group
Adenosine Receptor Antagonism Competitive binding to the adenosine A2A receptor, mimicking the purine core of adenosine. Benzofuro[3,2-d]pyrimidine scaffold
Electron Transport Potential participation in electron transfer reactions due to the electron-rich aromatic system. Fused heterocyclic core
AGE Inhibition Trapping of reactive carbonyl species (dicarbonyl intermediates) via nucleophilic attack. Hydrazino group (-NHNH2)

Structure Activity Relationship Sar Studies of 4 Hydrazino 1 Benzofuro 3,2 D Pyrimidine and Analogues

Systematic Investigation of Substituent Effects on the Hydrazino Moiety

The hydrazino group at the C4-position of the nih.govbenzofuro[3,2-d]pyrimidine core is a versatile functional handle that significantly influences the molecule's physicochemical properties and biological activity. Its primary and secondary amine functionalities serve as key hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. Modifications at this position have been a primary strategy for generating extensive libraries of derivatives.

A common and effective modification involves the condensation of the terminal amino group of the hydrazino moiety with various aldehydes and ketones to form hydrazone derivatives (-NH-N=CHR). This transformation not only alters steric bulk and lipophilicity but also introduces new points of interaction. SAR studies on related heterocyclic cores have demonstrated that the nature of the substituent (R) on the hydrazone is critical for activity.

For instance, in analogous heterocyclic systems, the introduction of aromatic and heteroaromatic aldehydes has led to compounds with significant antimicrobial and anticancer activities. The electronic properties of the substituent play a key role; electron-withdrawing groups (e.g., nitro, chloro) on an aryl ring often enhance activity, whereas electron-donating groups (e.g., methoxy, methyl) can either increase or decrease potency depending on the specific biological target.

Table 1: Illustrative SAR of Hydrazone Modifications on a Heterocyclic Core Note: This table is a representative example based on general findings in related heterocyclic chemistry, as specific comparative data on the 4-Hydrazino nih.govbenzofuro[3,2-d]pyrimidine core is not extensively published in a single study.

Substituent on Hydrazone (Ar)General Effect on Antimicrobial ActivityGeneral Effect on Anticancer Activity
PhenylBaseline activityModerate activity
4-ChlorophenylIncreased activityEnhanced activity
4-NitrophenylSignificantly increased activitySignificantly enhanced activity
4-MethoxyphenylVariable activityOften decreased activity
PyridylIncreased activityEnhanced activity

Furthermore, acylation of the hydrazino group to form hydrazides is another explored avenue. These modifications can modulate the electronic nature and hydrogen-bonding capacity of the side chain, impacting target engagement.

SAR of Benzofuran (B130515) Ring System Modifications

Studies on various benzofuro[3,2-d]pyrimidine derivatives have shown that substitution at the C8 position can significantly impact activity. For example, the introduction of a nitro group at the C8 position has been investigated in the context of anticancer activity. In one study, a 2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuran[3,2-d]pyrimidine was synthesized and evaluated against human lung cancer (A549) and leukemia (K562) cell lines, demonstrating the exploration of this position for generating active compounds.

Halogenation, particularly bromination, is another common strategy. The synthesis of 8-bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives has been reported, with subsequent evaluation for antimicrobial and antioxidant activities. The position and nature of the halogen can alter the electronic distribution of the entire ring system and provide additional contact points for halogen bonding in a target protein.

Table 2: Effect of Benzofuran Ring Substitution on Biological Activity of Benzofuro[3,2-d]pyrimidine Analogues

PositionSubstituentReported Biological Activity InvestigatedGeneral SAR Observation
C8-NO₂AnticancerConsidered for enhancing potency.
C8-BrAntimicrobial, AntioxidantModulates activity, often enhancing it.
C5-BrAntimicrobialInvestigated for activity modulation.

These modifications underscore the importance of the benzofuran ring as a tunable element for optimizing the pharmacological profile of the scaffold.

SAR of Pyrimidine (B1678525) Ring Substitutions

The pyrimidine ring is a cornerstone of the scaffold's biological activity, acting as a hydrogen bond acceptor through its nitrogen atoms, mimicking the interactions of purines with biological targets like kinases. The C2 and C4 positions are the most accessible and frequently modified sites for SAR studies.

The 4-hydrazino group itself is the primary substituent at C4. However, its precursor, 4-chloro- nih.govbenzofuro[3,2-d]pyrimidine, is a key intermediate that allows for the introduction of a wide array of nucleophiles at this position. Replacing the chloro group with various amines (e.g., piperidino, morpholino, diethylamino), thiols, and alkoxides leads to diverse analogues. Studies have shown that the nature of the C4 substituent is a major determinant of activity and selectivity. For instance, replacing the hydrazino group with small cyclic amines has been shown to yield compounds with antibacterial and antifungal properties. The conversion of a 4-oxo group to a 4-thione has also been explored, creating derivatives with altered electronic and binding properties.

Substitutions at the C2 position have also been investigated. Starting from 3-amino-benzofuran-2-carboxamide, condensation with aromatic aldehydes can yield 2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-ones. The electronic nature of the aryl substituent at C2 has been shown to influence antimicrobial activity, with electron-withdrawing groups like fluoro and bromo on the phenyl ring leading to superior activity compared to standards in some cases.

Table 3: Influence of Pyrimidine Ring Substituents on Activity of Benzofuro[3,2-d]pyrimidine Core

PositionSubstituent TypeExample SubstituentsImpact on Activity
C4AminesHydrazino, Piperidino, MorpholinoCrucial for activity; dictates specificity.
C4Thione=SAlters electronic properties for different target interactions.
C2Aryl groupsPhenyl, 4-Fluorophenyl, 4-BromophenylModulates potency; electron-withdrawing groups can enhance antimicrobial effects.
C2Chloro-ClServes as an intermediate for further substitution.

Bioisosteric Strategies and Scaffold Diversity

Bioisosterism is a powerful strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The nih.govbenzofuro[3,2-d]pyrimidine scaffold, being a purine (B94841) analogue, is itself a bioisostere of adenine (B156593). Further bioisosteric modifications and scaffold hopping strategies are commonly employed to explore new chemical space and identify novel active compounds.

Thieno[3,2-d]pyrimidines: Replacing the oxygen atom of the benzofuran with a sulfur atom yields the thieno[3,2-d]pyrimidine (B1254671) scaffold. Thiophene (B33073) is a well-established bioisostere of the furan (B31954) ring, and this modification has been widely used to develop new kinase inhibitors and other therapeutic agents.

Pyrazolo[3,4-d]pyrimidines: Replacing the benzofuran moiety with a pyrazole (B372694) ring results in the pyrazolo[3,4-d]pyrimidine scaffold. This core is a particularly successful purine isostere and forms the basis of numerous kinase inhibitors investigated for cancer therapy.

Furo[2,3-d]pyrimidines: While an isomer of the core interest, this scaffold is also explored as a related purine bioisostere, and insights from its SAR are often transferable.

These "scaffold hopping" approaches allow medicinal chemists to escape existing patent landscapes and potentially discover compounds with improved drug-like properties, such as better solubility or metabolic stability, while retaining the essential binding interactions of the parent scaffold.

Table 4: Bioisosteric Scaffolds of the nih.govBenzofuro[3,2-d]pyrimidine Core

Original ScaffoldBioisosteric ReplacementResulting ScaffoldTherapeutic Area of Interest
nih.govBenzofuro[3,2-d]pyrimidineBenzofuran → ThiopheneThieno[3,2-d]pyrimidineAnticancer (Kinase Inhibitors), Antimicrobial
nih.govBenzofuro[3,2-d]pyrimidineBenzofuran → PyrazolePyrazolo[3,4-d]pyrimidineAnticancer (Kinase Inhibitors)
nih.govBenzofuro[3,2-d]pyrimidineBenzofuran → PyrrolePyrrolo[3,2-d]pyrimidineAnticancer (Kinase Inhibitors)

Correlation between Structural Features and Molecular Interaction Profiles

To rationalize the observed SAR and guide further design, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable. These methods correlate specific structural features with the molecular interactions that govern biological activity.

For fused pyrimidine derivatives, a common biological target is the ATP-binding site of protein kinases. Molecular docking studies of related scaffolds, such as pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, provide a likely binding model for the benzofuro[3,2-d]pyrimidine core.

Hinge Region Binding: The pyrimidine ring is predicted to form crucial hydrogen bonds with the backbone of the kinase hinge region. The N1 nitrogen typically acts as a hydrogen bond acceptor, while an exocyclic amine at C4 (like the hydrazino group) can act as a hydrogen bond donor, mimicking the adenine-hinge interaction of ATP.

Hydrophobic Pockets: The benzofuran moiety is positioned to occupy a hydrophobic pocket, where its interactions can be modulated by substituents.

Solvent-Exposed Region: Substituents at the C2 and C4 positions often extend towards the solvent-exposed region at the entrance of the binding cleft. This explains why a wide variety of bulky groups can be tolerated at these positions, allowing for the fine-tuning of properties like solubility and selectivity.

Crystallographic studies of related compounds, such as 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, confirm the planarity of the fused ring system and the hydrogen bonding capabilities of the hydrazino group, which forms intermolecular N-H···N hydrogen bonds in the crystal lattice. This supports its proposed role in binding to protein targets.

QSAR studies on pyrimidine derivatives further quantify the relationship between physicochemical properties and activity. Models often show that a combination of steric (e.g., molar volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) descriptors can predict the biological activity, confirming that a balance of these features is required for optimal potency. For example, in a series of benzofuro[3,2-b]pyridin-2(1H)-one derivatives designed as dual Btk/PI3Kδ kinase inhibitors, docking results were used to rationalize the observed SAR, highlighting the importance of specific interactions for inhibitory activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydrazino[1]benzofuro[3,2-d]pyrimidine, and how are intermediates purified?

  • Methodology : The compound is synthesized via cyclocondensation reactions. For example, hydrazine reacts with precursors like 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole under reflux conditions. Purification involves recrystallization from ethanol or DMF-ethanol mixtures, monitored by thin-layer chromatography (TLC) on silica gel F254 plates .
  • Analytical Validation : Final products are characterized using 1H^1H-NMR (400 MHz, Bruker Avance), 13C^{13}C-NMR, and ESI-MS (Waters Acquity UPLC ZQ 2000) to confirm purity (>98%) and structure .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodology : Purity is assessed via melting point analysis (Electrothermal IA9300) and high-performance liquid chromatography (HPLC). Structural confirmation relies on X-ray crystallography (single-crystal XRD, R-factor <0.065) and spectral consistency with computational models (e.g., DFT for bond-length validation) .
  • Data Interpretation : Discrepancies in 1H^1H-NMR splitting patterns may indicate tautomeric forms or residual solvents, resolved by deuterated solvent swaps or HSQC experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodology : Inconsistent kinase inhibition results (e.g., PKC inhibition assays) are addressed by standardizing assay conditions:

Use recombinant PKC isoforms (e.g., PKCα, PKCδ) to isolate target effects.

Control for solvent interference (DMSO ≤0.1% v/v) and ATP concentrations (Enzo Life Sciences kits) .

  • Statistical Analysis : IC50_{50} values are validated via dose-response curves (GraphPad Prism) with triplicate replicates. Outliers are investigated using LC-MS to check compound stability .

Q. How can the core structure be modified to enhance solubility without compromising bioactivity?

  • Methodology : Introduce polar substituents (e.g., -OH, -NH2_2) at non-critical positions (e.g., C2 or C7 of the benzofuropyrimidine scaffold).

Synthetic Route : Perform O-alkylation or cyanidation using NaH/DMF at 60°C for 12 hours .

Solubility Testing : Use shake-flask method (PBS pH 7.4) with UV-Vis quantification (λ = 254 nm).

  • Bioactivity Trade-offs : Compare IC50_{50} values (kinase assays) and LogP (HPLC-derived) to balance hydrophilicity and target binding .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to identify electrophilic sites (e.g., hydrazino group at C4).

Molecular Dynamics : Simulate solvent interactions (water/ethanol) to assess stability of reactive intermediates .

  • Experimental Validation : React with benzaldehyde (1:1 molar ratio, ethanol, 50°C) to form hydrazone derivatives, monitored by TLC .

Methodological Challenges and Solutions

Q. How are crystallization conditions optimized for X-ray-quality crystals of this compound?

  • Approach : Screen solvents (ethanol, acetonitrile, DMSO) using vapor diffusion. For ethanol, slow cooling (0.5°C/min) from 60°C to 4°C yields monoclinic crystals (space group P21_1/c) .
  • Troubleshooting : Amorphous precipitates are addressed by seeding with microcrystals or adding co-solvents (5% DMSO in ethanol) .

Q. What analytical techniques differentiate regioisomers in benzofuropyrimidine synthesis?

  • Methodology :

2D-NMR : NOESY correlations identify spatial proximity of substituents (e.g., hydrazino group at C4 vs. C6).

High-Resolution MS : Isotopic patterns (e.g., 35Cl^{35}Cl vs. 37Cl^{37}Cl) distinguish chloro-substituted isomers .

  • Case Study : Compare 1H^1H-NMR shifts of 4-chloro vs. 6-chloro derivatives (Δδ = 0.3–0.5 ppm for aromatic protons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.